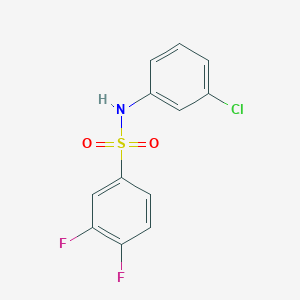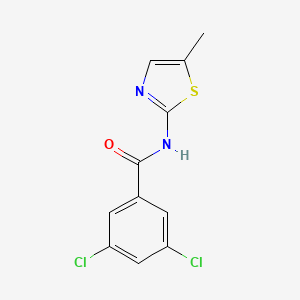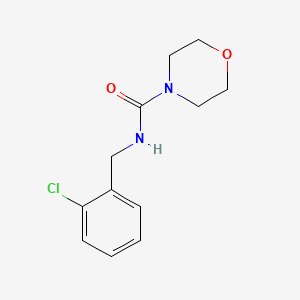
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as DPC 333, is a sulfonamide derivative that has been extensively studied for its potential use in drug development. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 may exert its biological effects by inhibiting the activity of certain enzymes or receptors. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to inhibit the activity of the receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit a variety of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in lab experiments is its high potency and specificity. N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit potent biological effects at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in lab experiments. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333. One potential direction is to investigate the potential use of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 and to identify its molecular targets. Furthermore, the potential use of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 as an anti-tumor and anti-microbial agent should be further explored. Finally, the development of new synthesis methods for N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 may lead to the discovery of novel derivatives with improved biological activity.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 involves the reaction of 3-chloroaniline with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline solid. The yield of this reaction is typically around 70-80%, and the purity of the product can be verified by various analytical methods such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYEDATZQXPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)

![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)



![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)
![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)